N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic compound featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core fused with a thioacetamide side chain and a 4-bromophenyl substituent. The compound’s structural complexity arises from the integration of sulfur-containing moieties (thiophene and thioether linkages) and a triazolopyrimidine scaffold, which are known to confer diverse bioactivity in medicinal chemistry. The 4-bromophenyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2S2/c1-2-3-9-24-17(27)16-14(8-10-28-16)25-18(24)22-23-19(25)29-11-15(26)21-13-6-4-12(20)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDJDISJJUBJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound combines a bromophenyl group with a thieno-triazolo-pyrimidine moiety. The presence of sulfur and nitrogen heteroatoms contributes to its biological activity.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
- Case Study 1 : A derivative of a similar thieno-triazole compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .
Antimicrobial Activity
Research indicates that compounds featuring thiazole and triazole rings exhibit antimicrobial properties. The compound's structure suggests it may interact with microbial enzymes or cellular processes.
Enzyme Inhibition
Enzyme inhibition studies have shown that related compounds can act as inhibitors for key enzymes involved in cancer and neurodegenerative diseases:
- Monoamine Oxidase (MAO) : Some derivatives have been reported to inhibit MAO-B selectively, suggesting potential applications in treating neurodegenerative disorders like Parkinson's disease.
Table of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Inhibits microbial enzymes | |
| MAO-B Inhibition | Competitive inhibitor |
Synthesis and Characterization
The synthesis of this compound involves multiple steps, including the formation of the thieno-triazole core and subsequent functionalization. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.
Case Studies on Related Compounds
Research on related compounds has shown promising results in various biological assays:
- Anticancer Studies : Compounds with similar structures have been tested against breast cancer cell lines with IC50 values in the micromolar range.
- Neuroprotective Effects : Some derivatives were found to protect neurons from oxidative stress-induced damage in vitro.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Stability
The bromine atom in the target compound may participate in halogen bonding, a feature absent in chlorine- or methyl-substituted analogs, offering unique interactions in biological systems .
Lumping Strategy and Property Predictions
As per the lumping strategy (), compounds with shared scaffolds (e.g., triazolopyrimidine cores) may exhibit similar physicochemical behaviors. However, substituent variations significantly alter properties:
- Polarity : The 4-bromophenyl group increases hydrophobicity (logP ~3.5) compared to pyridine-containing analogs (logP ~2.8).
- Synthetic Accessibility : Bromine’s larger atomic radius complicates regioselective synthesis compared to chlorine or methyl groups .
Research Findings and Implications
- Metabolic Stability : The butyl chain in the target compound may prolong half-life compared to allyl-containing analogs, which are prone to cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
